![molecular formula C11H14N2O3 B1394461 2-(Cyclohexyloxy)-3-nitropyridine CAS No. 147143-55-3](/img/structure/B1394461.png)
2-(Cyclohexyloxy)-3-nitropyridine
Overview
Description
2-(Cyclohexyloxy)-3-nitropyridine is an organic compound belonging to the nitropyridine family. This compound has many potential applications in the field of synthetic organic chemistry, including its potential use as a reagent in organic synthesis. It is a colorless, water-soluble solid that can be prepared through a variety of synthetic routes. It is a versatile reagent that can be used in a variety of synthetic transformations and has been used in a wide range of scientific research applications.
Scientific Research Applications
Chemical Reactions and Synthesis
2-(Cyclohexyloxy)-3-nitropyridine is involved in various chemical reactions and synthesis processes. Studies have shown that reactions of 2-amino-3-hydroxypyridine with 2-chloro-3-nitropyridine can yield compounds like 3-hydroxy-3-nitro-2,2-dipyridylamine, which can further be converted to 1,9-diazaphenoxazine (Okafor, 1976). Nitroacetamidine can undergo cyclocondensation with β-diketones to produce substituted 2-amino-3-nitropyridines, demonstrating the compound's utility in building various pyridine compounds (Batt & Houghton, 1995).
Material Science and Structural Studies
In material science and structural studies, the structure of compounds like 3-benzyloxy-2-nitropyridine has been investigated both experimentally and theoretically. This research provides insights into the molecular structure and stability of related nitropyridine compounds (Sun et al., 2012).
Pharmaceutical Synthesis
This compound finds applications in pharmaceutical synthesis. The synthesis of (5-nitro-2-pyridyl) 2-deoxy-1-thioglycosides has been detailed, showcasing its use in developing glycosyltransferases inhibitors (Komor et al., 2012).
Supramolecular Chemistry
In supramolecular chemistry, novel compounds with 2-amino-5-nitropyridine and Keggin polyoxoanions have been synthesized. This demonstrates the compound's role in forming charge transfer properties and thermal stability in supramolecular assemblies (Gamelas et al., 2006).
Anticoccidial Agents
There are also studies on the synthesis and anticoccidial activity of nitropyridinecarboxamides and derivatives, which are important in the development of anticoccidial agents (Morisawa, Kataoka, & Kitano, 1977).
Mechanism of Action
Target of Action
It is structurally similar to non-steroidal anti-inflammatory drugs (nsaids), which primarily target cyclooxygenase enzymes (cox-1 and cox-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling.
Mode of Action
NSAIDs inhibit both COX-1 and COX-2 to varying extents . This inhibition reduces the production of prostaglandins, leading to decreased inflammation and pain. The S-enantiomer of chiral NSAIDs is generally responsible for the inhibition of COX-2, which is the primary mechanism of action for NSAID-mediated analgesia .
Biochemical Pathways
By inhibiting these enzymes, the compound would reduce the production of prostaglandins, thereby affecting inflammation and pain signaling .
Pharmacokinetics
Pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (adme) are crucial for understanding a drug’s bioavailability and overall effect in the body .
Result of Action
If it acts similarly to nsaids, its primary effect would be the reduction of inflammation and pain due to the decreased production of prostaglandins .
properties
IUPAC Name |
2-cyclohexyloxy-3-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-13(15)10-7-4-8-12-11(10)16-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXRQAMTHBWCSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=CC=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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